molecular formula C8H18Cl2N2 B3029375 (S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride CAS No. 635303-45-6

(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride

Cat. No. B3029375
CAS RN: 635303-45-6
M. Wt: 213.15
InChI Key: QZVLTIYFENRBIK-JZGIKJSDSA-N
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Description

“(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride” is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives involves various methods, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .


Molecular Structure Analysis

Pyrrolopyrazine, the core structure of “this compound”, is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . The structure of pyrrolopyrazine is an attractive scaffold for drug discovery research .


Chemical Reactions Analysis

Pyrrolopyrazine derivatives, including “this compound”, can undergo various chemical reactions. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been a subject of interest in various synthetic pathways. Urban et al. (1995) outlined a synthesis method involving the equilibration of an optically active cis-aldehyde to produce a trans-aldehyde, which was then trapped by nitromethane anion (Urban et al., 1995).
  • Likhosherstov et al. (1993) explored a new route to synthesize octahydropyrrolo[1,2-a]pyrazine, starting from 3,4-dihydropyrrolo[1,2-a]pyrazines (Likhosherstov et al., 1993).
  • Cahill and Crabb (1972) conducted stereochemical studies on derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine, analyzing their infrared and nuclear magnetic resonance spectra (Cahill & Crabb, 1972).

Chemical Modification and Derivatives

  • Saleh et al. (1993) described the synthesis of 2,7-substituted octahydro-2H-pyrido[1,2-a]pyrazines, showcasing the versatility of the compound in forming bicyclic analogues of the monocyclic piperazine drug lidoflazine (Saleh et al., 1993).
  • Liang et al. (2004) presented a new and efficient method for preparing octahydro-pyrazino[1,2-a]pyrazine, emphasizing the compound's potential in creating diverse chemical structures (Liang et al., 2004).

Applications in Medicinal Chemistry

  • Asano et al. (2013) explored the design and synthesis of novel tri-cyclic compounds, including octahydro-1H-cyclopropa[4,5]pyrrolo[1,2-a]pyrazines, as inhibitors of apoptosis proteins (IAP) antagonists, illustrating the compound's potential in cancer therapy (Asano et al., 2013).

Future Directions

The pyrrolopyrazine structure is an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives, including “(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride”, will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

(9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-2-5-10-6-4-9-7-8(10)3-1;;/h8-9H,1-7H2;2*1H/t8-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVLTIYFENRBIK-JZGIKJSDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCNCC2C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CCNC[C@@H]2C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857191
Record name (9aS)-Octahydro-2H-pyrido[1,2-a]pyrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

635303-45-6
Record name (9aS)-Octahydro-2H-pyrido[1,2-a]pyrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride
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(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride
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(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride
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(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride
Reactant of Route 5
(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride
Reactant of Route 6
(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride

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